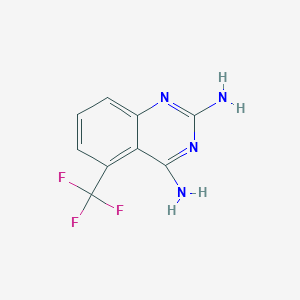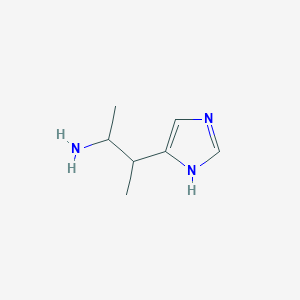
alpha,beta-Dimethylhistamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha, beta-dimethylhistamine is a chemical compound that belongs to the family of histamine derivatives. It is synthesized from histamine, which is an important neurotransmitter and mediator of inflammation. Alpha, beta-dimethylhistamine has been found to have various biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.
Aplicaciones Científicas De Investigación
Alpha, beta-dimethylhistamine has been extensively studied for its various biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also has analgesic effects by modulating the activity of nociceptive neurons. Additionally, it has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages.
Mecanismo De Acción
The mechanism of action of alpha, beta-dimethylhistamine is not fully understood. It is believed to act through the histamine H3 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the H3 receptor leads to the inhibition of neurotransmitter release, including histamine, dopamine, and acetylcholine. This results in the various biological effects of alpha, beta-dimethylhistamine.
Biochemical and Physiological Effects:
Alpha, beta-dimethylhistamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also has analgesic effects by modulating the activity of nociceptive neurons. Additionally, it has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha, beta-dimethylhistamine has several advantages for lab experiments. It is a selective H3 receptor agonist, which allows for the specific activation of this receptor. It also has a relatively long half-life, which allows for sustained activation of the receptor. However, alpha, beta-dimethylhistamine has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of alpha, beta-dimethylhistamine. One area of research is the development of novel H3 receptor agonists with improved pharmacological properties. Another area of research is the investigation of the role of alpha, beta-dimethylhistamine in various disease states, such as inflammation and pain. Additionally, the potential use of alpha, beta-dimethylhistamine as a therapeutic agent for these diseases should be explored. Finally, the development of new synthetic methods for alpha, beta-dimethylhistamine may increase its availability and facilitate further research.
Métodos De Síntesis
Alpha, beta-dimethylhistamine is synthesized from histamine through a series of chemical reactions. The first step involves the protection of the amino group of histamine with a protecting group such as benzyl or tert-butyloxycarbonyl. The protected histamine is then treated with formaldehyde and sodium cyanoborohydride to form a Schiff base intermediate. The Schiff base is then reduced with sodium borohydride to form alpha, beta-dimethylhistamine.
Propiedades
Número CAS |
127607-85-6 |
|---|---|
Nombre del producto |
alpha,beta-Dimethylhistamine |
Fórmula molecular |
C7H13N3 |
Peso molecular |
139.2 g/mol |
Nombre IUPAC |
3-(1H-imidazol-5-yl)butan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-5(6(2)8)7-3-9-4-10-7/h3-6H,8H2,1-2H3,(H,9,10) |
Clave InChI |
QQTWSOMOTYJIQP-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=CN1)C(C)N |
SMILES canónico |
CC(C1=CN=CN1)C(C)N |
Sinónimos |
alpha,beta-dimethylhistamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



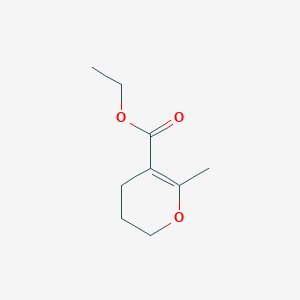
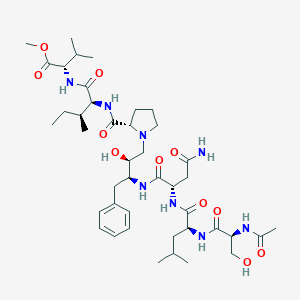

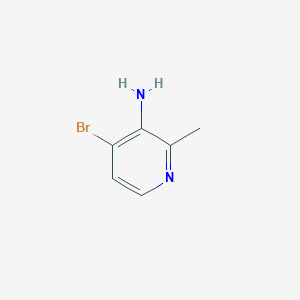

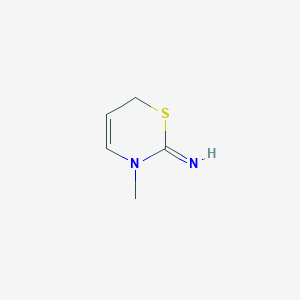
![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
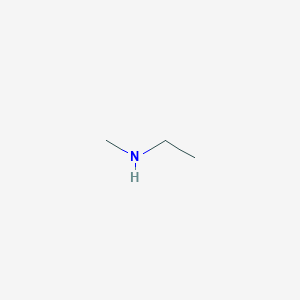
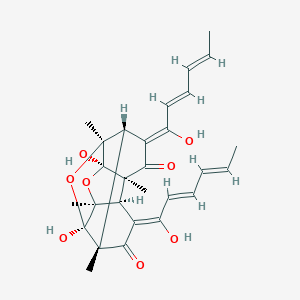

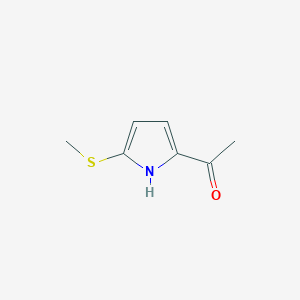

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)
